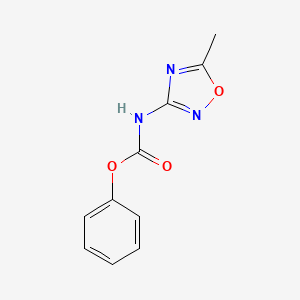

phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate

Description

Properties

IUPAC Name |

phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-7-11-9(13-16-7)12-10(14)15-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWHEFYVRPQWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)NC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Methyl-1,2,4-oxadiazol-3-yl Intermediate

The 1,2,4-oxadiazole ring can be synthesized by cyclization of amidoximes with carboxylic acid derivatives or their activated forms. For the 5-methyl substituted oxadiazole, the typical approach is:

- Start with a suitable amidoxime precursor bearing a methyl group at the position corresponding to the 5-position on the oxadiazole ring.

- React the amidoxime with an acyl chloride or ester to induce cyclodehydration forming the oxadiazole ring.

Carbamoylation to Form Phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate

Once the 5-methyl-1,2,4-oxadiazol-3-yl intermediate is obtained, the carbamate group is introduced:

- React the oxadiazolyl amine or hydroxyl precursor with phenyl chloroformate under basic conditions to form the phenyl carbamate.

- Alternatively, phenyl isocyanate can be used to directly introduce the phenyl carbamate moiety.

Typical reaction conditions include:

- Solvent: Dichloromethane or tetrahydrofuran.

- Base: Triethylamine or pyridine to neutralize HCl formed.

- Temperature: 0°C to room temperature to control reaction rate and minimize side reactions.

Purification and Characterization

- The product is purified by recrystallization or column chromatography.

- Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Data Analysis

While direct literature specifically detailing this compound preparation is limited, related compounds and oxadiazole carbamates have been synthesized using analogous methods as described above. Patents and research articles on 1,2,4-oxadiazole derivatives provide insights into effective synthetic routes and conditions.

Comparative Yields and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amidoxime cyclization | Amidoxime + acyl chloride, reflux | 70-85 | Efficient ring closure, mild heating |

| Carbamoylation with phenyl chloroformate | Phenyl chloroformate, Et3N, DCM, 0°C to RT | 65-80 | Base scavenges HCl, temperature control important |

| Alternative carbamoylation with phenyl isocyanate | Phenyl isocyanate, solvent, RT | 60-75 | Direct carbamate formation, less side products |

Notes on Reaction Optimization

- Use of dry solvents and inert atmosphere improves yields by preventing hydrolysis.

- Slow addition of phenyl chloroformate reduces side reactions.

- Temperature control is critical to avoid decomposition of sensitive oxadiazole ring.

Summary Table of Preparation Methods

| Method Step | Description | Key Reagents | Conditions | Yield Range (%) |

|---|---|---|---|---|

| 1. Oxadiazole ring formation | Cyclization of amidoxime with acyl chloride | Amidoxime, acyl chloride | Reflux or mild heating | 70-85 |

| 2. Carbamate introduction | Reaction with phenyl chloroformate or phenyl isocyanate | Phenyl chloroformate or phenyl isocyanate, base | 0°C to RT, inert atmosphere | 60-80 |

| 3. Purification | Recrystallization or chromatography | Solvents (ethanol, hexane) | Ambient | - |

Chemical Reactions Analysis

Phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as succinate dehydrogenase, by binding to their active sites . This inhibition disrupts the normal metabolic processes of the target organisms, leading to their death or reduced activity .

Comparison with Similar Compounds

Receptor Selectivity and Potency

- Dopamine D3 Agonists (Compounds 22, 23) : The 5-methyl-1,2,4-oxadiazole substituent at the phenyl meta position enhances D3 receptor binding (sub-nM Ki) and selectivity over D2 receptors (>15,000×). This contrasts with GR127935, where the oxadiazole group contributes to 5-HT receptor antagonism .

- GR127935: The oxadiazole ring is critical for 5-HT1B/1D affinity, but its larger biphenyl-carboxamide scaffold prevents activity at α-adrenoceptors, unlike methiothepin .

Structural Modifications and Activity

- Carbamate vs. Carboxamide Linkages : Carbamates (as in the target compound) may offer improved metabolic stability over carboxamides (e.g., pyrazole derivatives in ) or esters, which are prone to hydrolysis .

- Substituent Effects : Adding electron-withdrawing groups (e.g., chloro in pyrazole carboxamides) increases molecular polarity but may reduce bioavailability. Conversely, methyl groups (e.g., 5-methyl on oxadiazole) balance lipophilicity and steric effects for optimal receptor binding .

Biological Activity

Phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate is a compound of interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies.

Overview of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring system is known for its significant biological activity, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. Compounds containing this moiety have been extensively studied for their pharmacological potential due to their favorable metabolic profiles and ability to form hydrogen bonds .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phenolic compounds with 5-methyl-1,2,4-oxadiazole derivatives. The synthetic pathways often yield high purity and good yields of the desired product .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,2,4-oxadiazole derivatives. For instance:

- Mechanism : The compounds exhibit membrane-disruptive effects against various bacterial strains. In vitro studies have shown that certain oxadiazole derivatives can kill bacteria within one hour of exposure at specific concentrations .

- Efficacy : The minimum inhibitory concentration (MIC) for this compound has been reported to be effective against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research indicates that oxadiazole derivatives possess anticancer properties:

- Cell Lines : Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines such as MCF7 (breast cancer) and U87 (glioblastoma) .

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Flow cytometry analyses have shown increased apoptosis rates in treated cell lines compared to controls .

Case Studies

- Antimicrobial Efficacy : A study involving this compound demonstrated a significant reduction in bacterial growth in cultures treated with the compound at concentrations as low as 8 μg/mL. The compound showed no rebounding growth after treatment .

- Cytotoxicity Against Cancer Cells : In a comparative study assessing various oxadiazole derivatives for anticancer activity, this compound was noted for its potent inhibitory effects on tumor growth in vivo models .

Research Findings Summary Table

Q & A

Basic: What are the optimal synthetic routes for phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling a phenyl carbamate precursor with a 5-methyl-1,2,4-oxadiazole derivative. Key steps include:

- Activation of the carbamate group : Use coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF, THF) .

- Oxadiazole ring formation : Cyclization of amidoximes with trifluoroacetic anhydride (TFAA) at 60–80°C, followed by purification via column chromatography .

- Optimization : Adjust solvent polarity (e.g., 1,4-dioxane vs. THF) and base (e.g., triethylamine vs. pyridine) to improve yields (reported up to 95% in THF with pyridine) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm the carbamate linkage (e.g., carbonyl resonance at ~155 ppm) and oxadiazole proton signals (δ 6.8–7.2 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 248.1) and fragmentation patterns .

- HPLC : Gradient elution (e.g., acetonitrile/water with 0.1% formic acid) ensures purity (>98%) and identifies byproducts .

Advanced: How does the 5-methyl-1,2,4-oxadiazole moiety influence biological activity in receptor-targeted studies?

Methodological Answer:

The oxadiazole ring enhances binding to hydrophobic pockets in receptors. Examples include:

- 5-HT1B/1D receptor antagonism : The oxadiazole group in GR127935 increases selectivity (pKi = 8.5) by forming hydrogen bonds with Asp116 in the receptor’s binding site .

- Tau protein inhibition : In LY3372689, the moiety improves blood-brain barrier penetration, critical for Alzheimer’s drug development .

- Assay design : Use radioligand displacement assays (e.g., -serotonin for 5-HT receptors) to quantify affinity .

Advanced: What in vivo models are appropriate for studying the pharmacokinetics of this compound?

Methodological Answer:

- Rodent models : Evaluate CNS penetration using microdialysis in rats, paired with LC-MS/MS for plasma and brain tissue analysis .

- Disease models : Transgenic mice (e.g., APP/PS1 for Alzheimer’s) assess target engagement via PET tracers like -LSN3316612 .

- Dosing : Subcutaneous administration (1–10 mg/kg) minimizes first-pass metabolism, as seen in GR127935 studies .

Basic: How can researchers address solubility and stability challenges during experimental design?

Methodological Answer:

- Solubility : Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin complexes for aqueous formulations .

- Stability :

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay standardization : Validate cell lines (e.g., HEK293 vs. CHO for receptor studies) and normalize data to positive controls (e.g., sumatriptan for 5-HT1B assays) .

- Metabolite interference : Use LC-MS to identify active metabolites (e.g., N-demethylated derivatives) that may contribute to discrepancies .

- Computational modeling : Perform molecular dynamics simulations to assess binding pose variations under different experimental conditions .

Advanced: What computational strategies predict the compound’s interaction with novel targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB: 4IAQ for 5-HT1B) to screen for off-target effects .

- QSAR models : Train on oxadiazole-containing analogs to correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity .

- ADMET prediction : SwissADME estimates logP (~2.5) and CYP450 inhibition risks, guiding lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.